An In-depth Technical Guide to the Physicochemical Properties of 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one
An In-depth Technical Guide to the Physicochemical Properties of 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one
Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold
The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural similarity to purine nucleobases found in DNA and RNA.[1][2] This structural motif has enabled the development of a wide array of compounds with significant biological activity. Notably, derivatives of this scaffold have been extensively investigated as potent inhibitors of various protein kinases, which are crucial targets in oncology.[3][4][5] The compound 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one (CAS No: 1913-72-0) serves as a fundamental representative of this class.[6] Understanding its core physicochemical properties is paramount for researchers and drug development professionals, as these characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its therapeutic potential.
This guide provides a comprehensive framework for the synthesis, characterization, and in-depth physicochemical profiling of 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one. In the absence of extensive published experimental data for this specific molecule, this document serves as a practical manual, detailing both the experimental methodologies and computational approaches required to elucidate its key properties.
| Property | Chemical Information | Source |
| IUPAC Name | 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one | - |
| CAS Number | 1913-72-0 | [6][7] |
| Molecular Formula | C₉H₉N₃O | [6] |
| Molecular Weight | 175.19 g/mol | [6] |
| Canonical SMILES | CC1=CC(=NC2=C1N=C(NC2=O)C)C | - |
Part 1: Synthesis and Structural Elucidation
A robust understanding of a compound's properties begins with its synthesis and purification. The following protocol outlines a common and effective method for the preparation of the title compound.
Synthetic Protocol: Condensation Reaction
The synthesis of 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one can be achieved via a condensation reaction between 6-aminouracil and acetylacetone (2,4-pentanedione). This reaction is a classic example of constructing the fused pyridine ring onto the pyrimidine core.[5]
Materials and Equipment:
-
6-Aminouracil
-
Acetylacetone
-
Phosphoric Acid (85%)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers, graduated cylinders, and filtration apparatus (Büchner funnel)
-
Ethanol
-
Deionized water
-
pH meter
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, combine 6-aminouracil (1 equivalent) and acetylacetone (1.2 equivalents).
-
Acid Catalyst: Carefully add phosphoric acid (85%) to the mixture to act as both a solvent and a catalyst. The amount should be sufficient to create a stirrable slurry.
-
Heating and Reflux: Equip the flask with a reflux condenser and heat the mixture to 120-130°C using a heating mantle with continuous stirring.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically several hours).
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture into a beaker of ice-cold water with stirring.
-
Precipitation and Filtration: The product will precipitate out of the aqueous solution. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with copious amounts of cold deionized water to remove residual phosphoric acid, followed by a wash with cold ethanol to remove unreacted acetylacetone.
-
Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.
Structural and Purity Confirmation
Post-synthesis, it is critical to confirm the structure and assess the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR should show distinct signals for the two methyl groups and the aromatic protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition, matching the expected formula C₉H₉N₃O.
-
Melting Point Determination: A sharp melting point range is a primary indicator of purity.[8] Impurities typically cause a depression and broadening of the melting range.[8]
-
Differential Scanning Calorimetry (DSC): DSC provides a more precise melting point and can be used to quantitatively determine the purity of the sample based on the van't Hoff equation.[9][10][11][12][13] The shape of the melting endotherm provides information about the impurity profile.[13]
Part 2: Experimental Determination of Key Physicochemical Properties
This section provides detailed, field-proven protocols for determining the critical physicochemical properties that influence a compound's behavior in a biological system.
Aqueous Solubility (LogS)
Aqueous solubility is a crucial determinant of a drug's absorption and bioavailability.[14][15] Low solubility can be a major hurdle in drug development.[16] Both kinetic and thermodynamic solubility are important to measure. Kinetic solubility is relevant for high-throughput screening assays, while thermodynamic solubility represents the true equilibrium state and is important for later-stage development.[14][15][17]
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
This method is considered the "gold standard" for determining equilibrium solubility.[14]
Materials and Equipment:
-
Synthesized 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator (25°C)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with UV detector or a UV-Vis spectrophotometer
-
Analytical balance
Step-by-Step Procedure:
-
Preparation: Add an excess amount of the solid compound to a glass vial (e.g., 1-2 mg).
-
Solvent Addition: Add a known volume of PBS (pH 7.4) to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker in an incubator set at 25°C for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a pre-validated HPLC-UV or UV-Vis spectrophotometry method against a standard curve of known concentrations.
-
Calculation: Express the solubility in mg/mL or mol/L. The base-10 logarithm of the molar solubility is the LogS value.
Caption: Workflow for Thermodynamic Solubility Determination.
Lipophilicity (LogP/LogD)
Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is critical for membrane permeability and target engagement.[18] It is expressed as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH, which accounts for both neutral and ionized forms.[19][20]
Experimental Protocol: LogD₇.₄ Determination via Shake-Flask Method
This classic method directly measures the partitioning of the compound between n-octanol and an aqueous buffer.[19][20][21][22]
Materials and Equipment:
-
Synthesized 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one
-
n-Octanol (reagent grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Vortex mixer and orbital shaker
-
Centrifuge
-
HPLC system with UV detector
Step-by-Step Procedure:
-
Phase Pre-saturation: Mix equal volumes of n-octanol and PBS (pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to mutually saturate the phases. Allow the layers to separate completely before use.
-
Compound Addition: Prepare a stock solution of the compound in the pre-saturated aqueous phase. Add a known volume of this solution to a vial.
-
Partitioning: Add a known volume of pre-saturated n-octanol to the vial (e.g., in a 1:1 volume ratio).
-
Equilibration: Cap the vial tightly and shake on an orbital shaker for several hours (e.g., 4 hours) at a constant temperature to allow for partitioning equilibrium.
-
Phase Separation: Centrifuge the vial at a moderate speed (e.g., 3000 rpm for 10 minutes) to ensure a clean separation of the aqueous and octanol layers.
-
Sampling: Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.
-
Quantification: Determine the concentration of the compound in each phase using a validated HPLC-UV method.
-
Calculation: Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
Caption: Workflow for Shake-Flask LogD Determination.
Acidity Constant (pKa)
The pKa value defines the extent of ionization of a compound at a given pH.[23] Since ionization state profoundly affects solubility, permeability, and target binding, pKa is a fundamental property in drug design.
Experimental Protocol: pKa Determination by Potentiometric Titration
This method involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally. It is a robust and widely used technique.[3][23][24][25][26]
Materials and Equipment:
-
Synthesized 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one
-
Calibrated pH meter with a combination glass electrode
-
Automatic titrator or a burette
-
Magnetic stirrer and stir bar
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized, degassed water
Step-by-Step Procedure:
-
Instrument Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[3]
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to a final concentration of approximately 1 mM.[3][23] Purge the solution with nitrogen to remove dissolved CO₂.[3]
-
Titration (for a potential base): Place the solution in a jacketed beaker at a constant temperature (e.g., 25°C). Immerse the pH electrode and begin stirring. Titrate the solution by adding small, precise increments of standardized 0.1 M HCl.
-
Titration (for a potential acid): If the compound is expected to be acidic, titrate with standardized 0.1 M NaOH.
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[3] This point can be precisely located by finding the inflection point on the first derivative of the titration curve.
Caption: Workflow for Potentiometric pKa Determination.
Part 3: Computational Prediction of Physicochemical Properties
In modern drug discovery, in silico methods are invaluable for predicting properties before a compound is even synthesized, allowing for the prioritization of candidates.[2] These methods range from empirical models to high-level quantum mechanical calculations.[1][27]
| Property | Computational Approach | Key Principles & Considerations |
| Solubility (LogS) | Quantitative Structure-Property Relationship (QSPR): Machine learning models (e.g., Random Forest, SVM) are trained on large datasets of known solubilities.[7] Descriptors can include 2D/3D structural features. General Solubility Equation (GSE): A well-known model that predicts intrinsic solubility based on LogP and melting point (Tm).[2] | The accuracy of QSPR models depends heavily on the diversity and quality of the training data.[7] GSE requires an accurate LogP and an experimental melting point for best results.[2] |
| Lipophilicity (LogP/LogD) | Atom/Fragment-based Methods: These methods, like cLogP, sum the contributions of individual atoms or fragments to the overall lipophilicity. Machine Learning Models: Increasingly, deep learning architectures like Message Passing Neural Networks (D-MPNNs) are used, learning from the molecular graph directly.[18][28] | Fragment-based methods are fast but may struggle with novel or complex intramolecular interactions. Machine learning models can achieve high accuracy but require large, high-quality training datasets.[18][28] |
| Acidity Constant (pKa) | Empirical Methods: Based on linear free-energy relationships (LFER) and corrections to known pKa values of similar structures. Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can calculate the free energy difference between the protonated and deprotonated states, from which pKa can be derived via a thermodynamic cycle.[27][29][30] | Empirical methods are fast but limited to structures well-represented in their databases. QM methods are more generalizable but are computationally intensive and sensitive to the chosen solvation model.[27][29][30] An error of just 1.4 kcal/mol in the free energy calculation can lead to a 1-unit error in the predicted pKa.[29] |
Conclusion: A Framework for Drug Discovery
The characterization of 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one provides a foundational dataset for any drug discovery program leveraging the pyrido[2,3-d]pyrimidine scaffold. The experimental protocols and computational strategies detailed in this guide offer a robust, self-validating framework for elucidating the physicochemical properties that are inextricably linked to a compound's pharmacokinetic profile and ultimate clinical success. By systematically applying these methods, researchers can make more informed decisions, optimize lead compounds with greater efficiency, and accelerate the journey from initial concept to a viable therapeutic agent.
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